5-Hydroxylansoprazole is a major metabolite of lansoprazole, a proton pump inhibitor (PPI) widely used in the treatment of various acid-related disorders. [, , , , , , , , , , , , , , , ] While not pharmacologically active as a PPI itself, 5-hydroxylansoprazole serves as a crucial marker in investigating the metabolic pathways of lansoprazole and the impact of genetic polymorphisms on drug metabolism. [, , , , , , , , , , , , , , , ] It plays a significant role in understanding drug interactions and individual variability in response to lansoprazole treatment. [, , , , , , , , , , , , , , , ]
5-Hydroxylansoprazole is classified as a proton pump inhibitor and is primarily recognized as a metabolite of lansoprazole. Lansoprazole itself is utilized in the treatment of conditions like gastroesophageal reflux disease and peptic ulcers by inhibiting gastric acid secretion. The compound's chemical structure can be denoted by the following International Union of Pure and Applied Chemistry name: (2E)-3-methyl-4-(2,2,2-trifluoroethyl)-2-(4-(3-methyl-4-oxo-1H-pyrrolo[3,4-b]quinolin-1-yl)phenyl)-1H-pyrrole-1-carboxylic acid. Its CAS number is 131926-98-2 .
The synthesis of 5-hydroxylansoprazole typically occurs through the metabolic pathway of lansoprazole in the liver. The primary enzyme responsible for this conversion is cytochrome P450, particularly the CYP2C19 isoform. The metabolic process involves hydroxylation at the 5-position of the lansoprazole molecule. Detailed synthesis parameters include:
This process can also be mimicked in vitro using recombinant enzymes to study the kinetics and efficiency of the hydroxylation reaction .
The molecular structure of 5-hydroxylansoprazole can be represented as follows:
The hydroxyl group (-OH) at the 5-position significantly alters the compound's solubility and bioactivity compared to its parent compound, lansoprazole .
5-Hydroxylansoprazole participates in various chemical reactions primarily involving:
The pharmacokinetics of 5-hydroxylansoprazole have been studied in clinical settings, revealing its role in modulating the effects of lansoprazole .
The mechanism of action of 5-hydroxylansoprazole is closely related to that of lansoprazole. It inhibits the hydrogen-potassium ATPase enzyme system at the secretory surface of the gastric parietal cells. This inhibition leads to a decrease in gastric acid secretion, thereby providing therapeutic effects in acid-related disorders.
In vitro studies have shown that 5-hydroxylansoprazole has enhanced activity compared to lansoprazole in inhibiting fatty acid synthase (FASN), suggesting potential additional therapeutic applications .
The physical and chemical properties of 5-hydroxylansoprazole include:
These properties are crucial for formulation development in pharmaceutical applications .
5-Hydroxylansoprazole has several scientific applications:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: